

Application Notes and Protocols: Single-Replication Influenza Vector for Vaccine Development

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Compound of Interest

Compound Name: *Influenza antiviral conjugate-1*

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Abstract

Single-replication influenza vectors (SRIVs) are an advanced and safe vaccine platform that leverages the potent immunogenicity of the influenza virus while being restricted to a single cycle of infection. This is typically achieved by deleting a crucial gene, such as NS1 or M2, rendering the virus incapable of propagating in normal host cells.[1][2] These vectors can be engineered to express foreign antigens from various pathogens, making them a versatile tool for developing vaccines against a wide range of diseases. This document provides a comprehensive overview, quantitative data, detailed experimental protocols, and visual workflows for the development and evaluation of SRIV-based vaccines.

Introduction: The SRIV Platform

Influenza A viruses have been developed as vaccine vectors due to their ability to induce robust humoral and cellular immunity.[2] Standard live attenuated influenza vaccines (LAIVs) carry the risk of reverting to a virulent form. SRIVs overcome this limitation by being inherently replication-deficient in a normal host. The deletion of the NS1 gene (Δ NS1), a key antagonist of the host's innate immune response, not only attenuates the virus but also enhances its immunogenicity, leading to strong and broad immune protection.[3][4] Similarly, vectors with a deleted M2 gene (M2SR) are also confined to a single replication cycle.[1]

Key Advantages:

- **Enhanced Safety Profile:** Replication is restricted to a single cycle in vivo, preventing viral spread and disease.
- **Potent Immunogenicity:** The Δ NS1 mutation leads to a strong induction of type I interferons and pro-inflammatory cytokines, resulting in robust innate and adaptive immune responses. [\[3\]](#)[\[4\]](#)
- **Broad Protection:** Capable of inducing cross-protective neutralizing antibodies as well as CD4+ and CD8+ T-cell responses. [\[3\]](#)[\[4\]](#)
- **Versatility:** The vector can be adapted to express various foreign antigens, targeting different pathogens. [\[1\]](#)
- **Mucosal Immunity:** Intranasal administration effectively induces mucosal IgA, a key correlate of protection against respiratory infections. [\[1\]](#)

Quantitative Data Summary

The following table summarizes preclinical data from studies utilizing single-replication influenza vectors, demonstrating their immunogenicity and protective efficacy.

Vector System	Foreign Antigen Expressed	Animal Model	Key Immunological Findings	Protective Efficacy	Reference
Δ NS1 Influenza A	Conserved Influenza Antigens	Mice	Strong, long-lasting cross-protection against heterosubtypic influenza strains. Induces neutralizing antibodies and T-cell immunity.	Provided potent protection against lethal homologous and heterologous challenges.	[3] [4]
M2SR Influenza A (H3N2)	SARS-CoV-2 RBD	Mice	Elicited high titers of serum IgG and mucosal IgA against the RBD. Sera neutralized prototype and Delta SARS-CoV-2 strains and showed cross-reactivity to Omicron BA.4/BA.5.	Neutralizing antibody titers were considered sufficient to protect against viral infection.	[1]
Δ NS1 Influenza A	Human Interleukin-2 (hIL-2)	Mice	Enhanced CD8+ T-cell response to viral antigens	N/A (Immunomodulatory)	[5]

			after a single intranasal immunization. Replicated to high titers in lungs without causing mortality.		
Single-Cycle Infectious IAV (scilAV)	N/A (Platform Development)	N/A	Can be produced at titers comparable to wild-type virus in complementing cell lines. Enables safe study of highly pathogenic strains.	N/A (Biosafety Tool)	[6]

Experimental Protocols & Methodologies

Generation of SRIVs via Plasmid-Based Reverse Genetics

This protocol describes the rescue of a Δ NS1 influenza A virus. The core principle involves transfecting cells with plasmids that encode all eight viral RNA segments and the proteins required for replication.[\[6\]](#)

Materials:

- Plasmids: 8 ambisense plasmids (e.g., pHW2000-based) encoding PB2, PB1, PA, HA, NP, NA, M, and a modified NS segment (with NS1 deleted).
- Cell Lines:

- Human Embryonic Kidney (HEK) 293T cells (for initial virus rescue).
- A complementing cell line that stably expresses the deleted viral protein (e.g., MDCK-NS1 cells for Δ NS1 virus propagation).
- Reagents: Opti-MEM I, Transfection Reagent (e.g., Lipofectamine 2000), DMEM, Fetal Bovine Serum (FBS), Trypsin-TPCK.

Protocol:

- Cell Seeding: Seed 293T cells in a 6-well plate to reach 90-95% confluency on the day of transfection.
- Plasmid Preparation: Prepare a DNA-transfection reagent complex in Opti-MEM by mixing 1 μ g of each of the 8 plasmids with the transfection reagent according to the manufacturer's instructions.
- Transfection: Replace the cell culture medium with serum-free Opti-MEM and add the DNA-reagent complex dropwise. Incubate at 37°C, 5% CO₂.
- Virus Rescue: After 6-8 hours, replace the medium with DMEM supplemented with 2% FBS. At 48-72 hours post-transfection, harvest the supernatant containing the rescued SRIV.
- Virus Amplification: Clarify the supernatant by centrifugation. Infect a T75 flask of sub-confluent complementing cells (e.g., MDCK-NS1) with the supernatant in the presence of 1 μ g/mL TPCK-treated trypsin.
- Harvesting & Titration: Harvest the virus when cytopathic effect (CPE) is evident (typically 48-72 hours post-infection). Determine the viral titer (Plaque Forming Units/mL) by performing a plaque assay on the complementing cell line.

Intranasal Immunization of Mice

This protocol details the administration of an SRIV vaccine to mice to assess its immunogenicity and efficacy.

Materials:

- SRIV stock of known titer.
- 6-8 week old BALB/c mice.
- Anesthetic (e.g., isoflurane).
- Sterile, endotoxin-free Phosphate-Buffered Saline (PBS).

Protocol:

- Preparation: Dilute the SRIV stock in sterile PBS to the desired concentration (e.g., 1×10^6 PFU in 50 μ L).
- Anesthesia: Lightly anesthetize a mouse using an isoflurane chamber until its breathing rate slows.
- Immunization: Position the anesthetized mouse in a supine position. Using a pipette, administer 50 μ L of the vaccine dilution intranasally (25 μ L per nostril), allowing the mouse to inhale the liquid.
- Recovery & Monitoring: Place the mouse in a recovery cage and monitor until it regains normal activity. For prime-boost studies, repeat the immunization 3-4 weeks later.
- Data Collection: Monitor body weight and clinical signs of disease daily for 14 days, especially post-challenge.

Assessment of Immune Responses

A. Quantifying Serum IgG by ELISA:

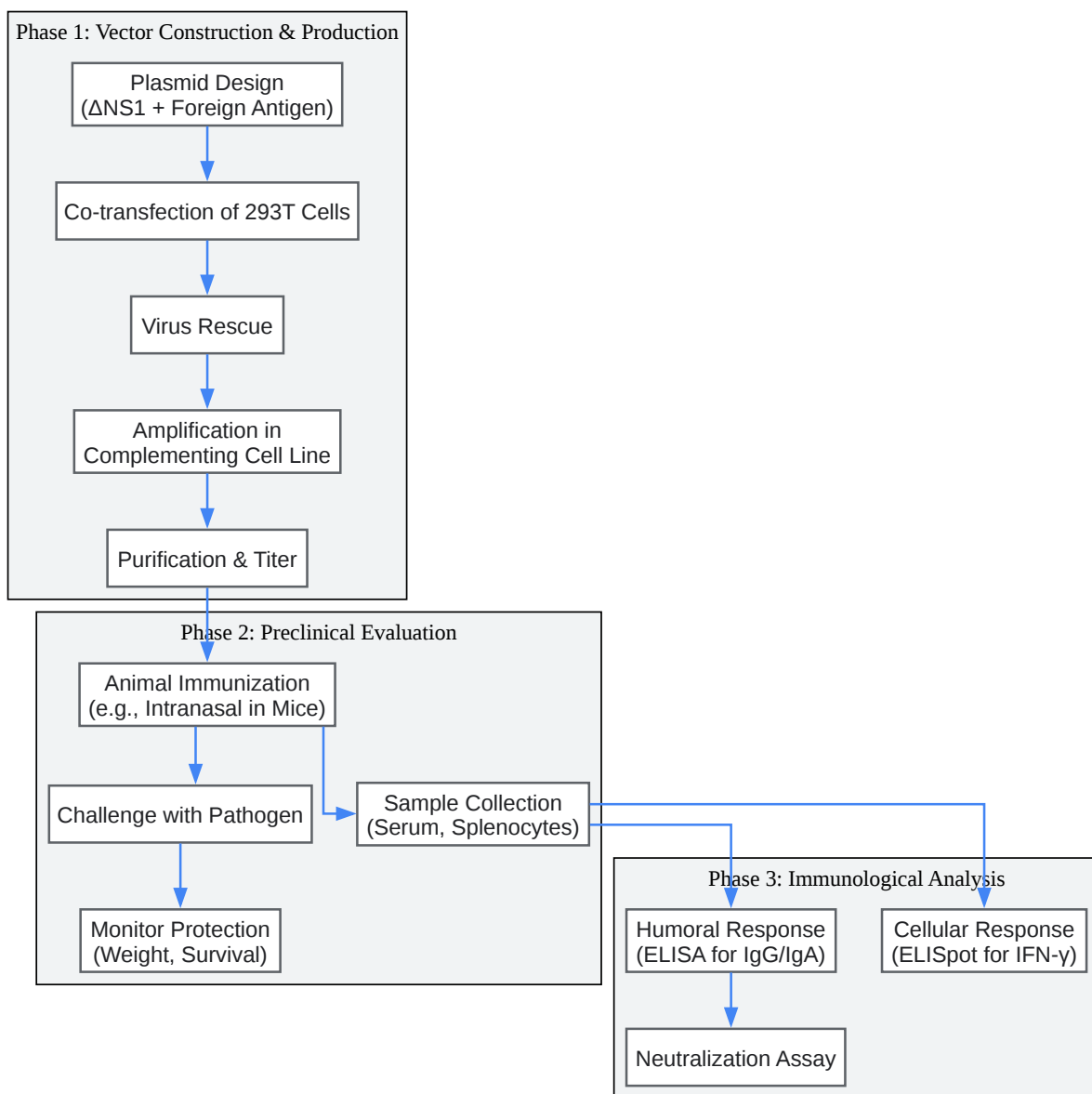
- Sample Collection: Collect blood from immunized mice (e.g., via tail vein or retro-orbital bleed) at specified time points (e.g., 3 weeks post-immunization).
- Serum Preparation: Allow blood to clot, then centrifuge to separate serum.
- Plate Coating: Coat 96-well ELISA plates with the recombinant target antigen (e.g., SARS-CoV-2 RBD) at 2 μ g/mL in PBS and incubate overnight at 4°C.

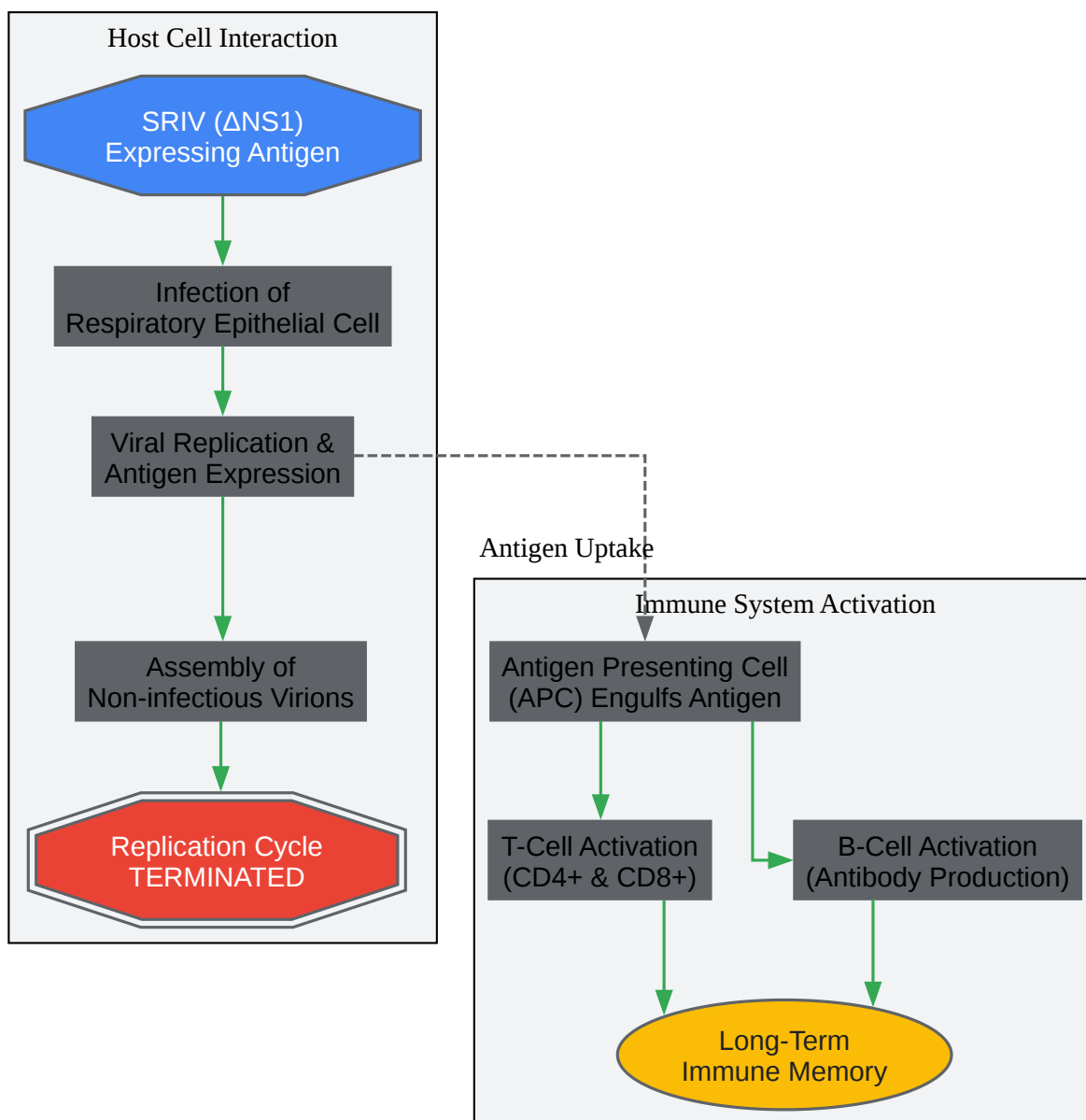
- **Blocking:** Wash plates with PBS + 0.05% Tween 20 (PBS-T). Block non-specific binding sites with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.
- **Antibody Incubation:** Add serial dilutions of mouse serum to the wells and incubate for 2 hours.
- **Detection:** Wash plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour.
- **Development:** Wash plates and add TMB substrate. Stop the reaction with 1M H₂SO₄ and measure absorbance at 450 nm. The titer is the reciprocal of the highest dilution giving a signal above the background.

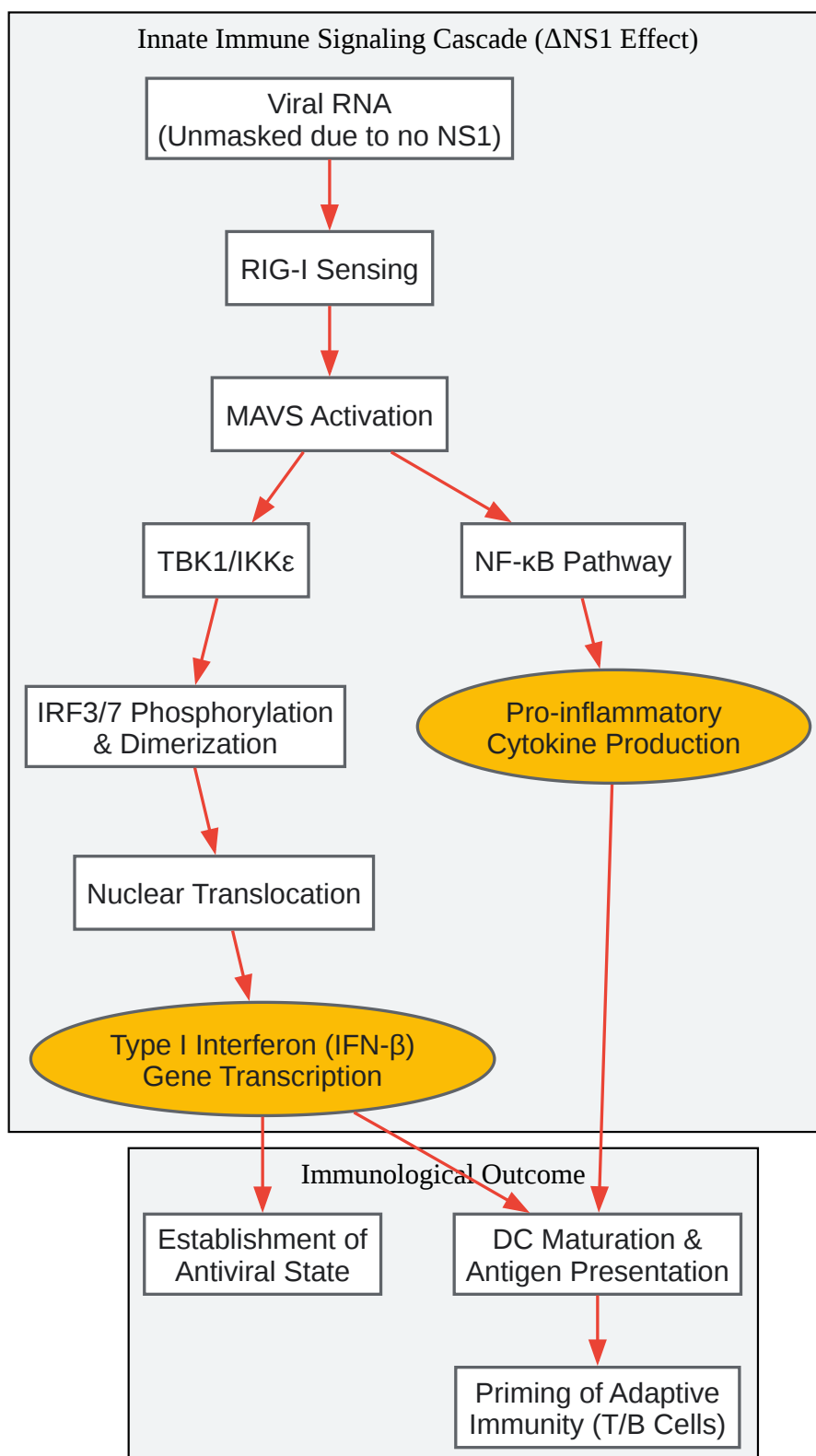
B. Quantifying T-Cell Responses by ELISpot:

- **Splenocyte Isolation:** Euthanize mice and aseptically harvest spleens. Prepare a single-cell suspension of splenocytes by mechanical dissociation through a cell strainer. Lyse red blood cells with ACK lysis buffer.
- **Plate Preparation:** Coat 96-well ELISpot plates with an anti-mouse IFN- γ capture antibody overnight.
- **Cell Plating & Stimulation:** Block the plate with complete RPMI medium. Add $2-5 \times 10^5$ splenocytes per well. Stimulate cells with a peptide pool corresponding to the antigen of interest. Include positive (e.g., ConA) and negative (media only) controls.
- **Incubation:** Incubate plates for 18-24 hours at 37°C, 5% CO₂.
- **Spot Development:** Wash plates and add a biotinylated anti-mouse IFN- γ detection antibody. Subsequently, add streptavidin-alkaline phosphatase (AP) and finally a BCIP/NBT substrate to develop spots.
- **Analysis:** Air-dry the plates and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million splenocytes.

Visualizations: Workflows and Mechanisms







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